1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound with diverse applications in scientific research and industry It is known for its unique structure, which includes a bromopyridinyl group, a piperidinyl group, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the bromopyridinyl intermediate. This intermediate is then reacted with piperidine and phenylpropanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can bind to enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The phenylpropanone moiety can interact with various proteins, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
Uniqueness
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridinyl group allows for versatile chemical modifications, while the piperidinyl and phenylpropanone moieties contribute to its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJXRSZOHCTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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